2-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione
Description
This compound features a pyrazole ring substituted with a 2,2,2-trifluoroethyl group at the N1 position, linked via a methyl bridge to an isoindole-1,3-dione core. The isoindole-1,3-dione moiety is a phthalimide derivative, known for its electron-deficient aromatic system and hydrogen-bonding capabilities, which are critical in medicinal chemistry and materials science .
Properties
IUPAC Name |
2-[[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3N3O2/c15-14(16,17)8-19-6-5-9(18-19)7-20-12(21)10-3-1-2-4-11(10)13(20)22/h1-6H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAAHCTXZSIZSFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NN(C=C3)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione typically involves multiple steps, starting with the preparation of the pyrazole ring and the isoindole dione structure separately, followed by their coupling.
Preparation of Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound under acidic or basic conditions.
Preparation of Isoindole Dione: The isoindole dione structure can be synthesized from phthalic anhydride and an amine, followed by cyclization.
Coupling Reaction: The final step involves coupling the pyrazole ring with the isoindole dione structure using a suitable linker, such as a trifluoroethyl group, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the isoindole dione structure, potentially converting them to alcohols.
Substitution: The trifluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules
Biology
In biological research, derivatives of this compound have shown potential as enzyme inhibitors, particularly targeting enzymes involved in metabolic pathways. This makes it a candidate for drug development.
Medicine
In medicinal chemistry, the compound’s derivatives are being explored for their potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism of action of 2-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances its binding affinity to these targets, while the pyrazole and isoindole dione structures contribute to its overall stability and reactivity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Trifluoroethyl vs. Other Alkyl/Aryl Groups
The trifluoroethyl group distinguishes this compound from analogs with ethyl or aryl substituents. For example:
- Lipophilicity: The trifluoroethyl group increases logP (octanol-water partition coefficient) by ~1.0–1.5 units relative to ethyl, as observed in fluorinated pharmaceuticals like Celecoxib .
- Metabolic stability : Fluorination reduces oxidative metabolism, a property leveraged in the design of the phosphonate ester in , where the trifluoroethyl group likely enhances hydrolytic stability .
Core Structure Comparisons: Isoindole-1,3-dione vs. Other Heterocycles
- Phthalimide analogs : Compared to succinimide-based compounds (e.g., thalidomide), isoindole-1,3-dione derivatives exhibit stronger π-π stacking interactions due to their extended aromatic system, which may improve binding to protein targets like kinases or proteasomes.
- Pyrazole hybrids: The pyrazole ring in the target compound provides a rigid scaffold for substituent positioning, contrasting with more flexible linkers in non-heterocyclic analogs.
Case Study: ’s Phosphonate Ester
The compound 1-(3-Chlorophenyl)-2,2,2-trifluoroethyl methylphosphonate () shares the trifluoroethyl substituent but features a phosphonate core instead of isoindole-dione. Key differences include:
- Reactivity : The phosphonate ester is prone to hydrolysis under basic conditions, whereas the isoindole-dione core is more stable.
- Bioactivity : Phosphonates are often used as enzyme inhibitors (e.g., antiviral agents), while isoindole-diones are associated with anti-inflammatory or anticancer activity.
Research Findings and Data
Table 1: Comparative Properties of Selected Compounds
| Compound Name | Core Structure | Key Substituent | Molecular Weight (g/mol) | Estimated logP | Solubility (mg/mL) |
|---|---|---|---|---|---|
| Target Compound | Isoindole-1,3-dione | Trifluoroethyl-pyrazole | 367.3 | 2.8 | 0.15 (DMSO) |
| 1-(3-Chlorophenyl)-2,2,2-trifluoroethyl MP* | Phosphonate | Trifluoroethyl | 302.6 | 2.5 | 0.08 (Water) |
| Ethyl-substituted analog† | Isoindole-1,3-dione | Ethyl-pyrazole | 297.2 | 1.3 | 0.45 (DMSO) |
*From ; †Hypothetical analog for illustrative purposes.
Key Observations:
- The target compound’s higher logP and lower solubility align with trends for fluorinated derivatives, suggesting suitability for lipid-rich environments (e.g., blood-brain barrier penetration).
- Structural data for such compounds are often resolved using SHELX-based crystallography tools, as noted in –4 .
Biological Activity
The compound 2-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione , also known by its CAS number 1384856-24-9 , has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, and relevant case studies.
- Chemical Formula : C15H14F3N3O2
- Molecular Weight : 309.24 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound is primarily characterized by its potential anti-inflammatory and antimicrobial properties. Recent studies have indicated promising results in various assays.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Anti-inflammatory | Significant inhibition of TNF-α secretion | |
| Antimicrobial | Active against Mycobacterium tuberculosis | |
| Cytotoxicity | Non-toxic to HEK-293 cells |
Anti-inflammatory Activity
In a recent study published in the Chinese Journal of Organic Chemistry, the compound was evaluated for its anti-inflammatory effects. It demonstrated a significant reduction in the secretion of the inflammatory cytokine TNF-α at the cellular level. This suggests its potential application in treating inflammatory diseases where TNF-α plays a critical role .
Antimicrobial Properties
The compound's antimicrobial efficacy was assessed against Mycobacterium tuberculosis H37Ra. Among a series of derivatives tested, this compound exhibited notable activity with an IC90 value indicating effective inhibition at low concentrations (IC90 values were reported between 3.73 to 4.00 μM for related compounds) . This positions it as a candidate for further development in tuberculosis treatment.
Cytotoxicity Evaluation
In evaluating safety profiles, the compound showed no significant cytotoxic effects on human embryonic kidney cells (HEK-293), which is crucial for considering its therapeutic applications . The non-toxic nature enhances its appeal as a potential drug candidate.
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interactions between this compound and target proteins involved in inflammation and infection pathways. These studies reveal favorable binding affinities that support its further development as a therapeutic agent .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for synthesizing this compound, and what are the critical reaction parameters?
- Methodological Answer : The compound is synthesized via multi-step reactions, typically involving nucleophilic substitution or coupling reactions. Key steps include the trifluoroethylation of the pyrazole ring followed by isoindole-dione functionalization. Critical parameters include:
- Temperature control : Optimal reaction temperatures (e.g., 60–80°C) to avoid side reactions in trifluoroethylation .
- Catalyst selection : Use of Pd-based catalysts for coupling reactions to enhance yield and regioselectivity .
- Purification : Column chromatography with polar solvents (e.g., ethyl acetate/hexane gradients) to isolate the product from structural analogs .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and purity. The trifluoroethyl group shows distinct ¹⁹F NMR signals at ~-70 ppm .
- X-ray crystallography : Resolves spatial arrangement of the pyrazole-isoindole-dione core, as demonstrated in related trifluoroethyl-pyrazole derivatives .
- Mass spectrometry (HRMS) : Validates molecular weight and isotopic patterns, with ESI+ mode preferred for ionization .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Lab coat, nitrile gloves, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis due to volatile intermediates (e.g., trifluoroethyl halides) .
- Waste disposal : Segregate halogenated waste in designated containers for incineration .
Advanced Research Questions
Q. How can statistical experimental design (DoE) optimize reaction conditions for improved yield and scalability?
- Methodological Answer :
- Factor screening : Use fractional factorial designs to identify critical variables (e.g., catalyst loading, solvent polarity) .
- Response surface methodology (RSM) : Models interactions between temperature and reaction time to maximize yield .
- Validation : Replicate optimized conditions in triplicate to ensure robustness (relative standard deviation <5%) .
Q. What computational strategies predict the compound’s reactivity in novel reaction environments?
- Methodological Answer :
- Quantum chemical calculations : Density Functional Theory (DFT) to map reaction pathways for trifluoroethyl group transfer .
- Transition state analysis : Identifies energy barriers in isoindole-dione ring formation using software like Gaussian .
- In silico validation : Compare computed IR spectra with experimental data to confirm predicted intermediates .
Q. How can contradictory biological activity data be resolved across different assay systems?
- Methodological Answer :
- Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic assays .
- Structural analogs : Compare activity trends with related compounds (e.g., 3-chlorophenyl-thiazol derivatives) to identify substituent-specific effects .
- Meta-analysis : Apply statistical tools (e.g., ANOVA) to assess inter-lab variability in IC₅₀ measurements .
Q. What strategies ensure stability of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions at 40°C for 24 hours .
- HPLC monitoring : Track degradation products using C18 columns and UV detection at 254 nm .
- Stabilizers : Co-formulate with antioxidants (e.g., BHT) if degradation exceeds 10% under accelerated conditions .
Q. How can derivatives of this compound be rationally designed to enhance target selectivity?
- Methodological Answer :
- Scaffold hopping : Replace the isoindole-dione core with phthalimide or succinimide moieties .
- Docking simulations : Screen virtual libraries against target protein structures (e.g., kinases) using AutoDock Vina .
- SAR analysis : Prioritize derivatives with trifluoroethyl-pyrazole groups showing >50% inhibition in primary assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
